2-(1-methyl-1H-indazol-5-yl)morpholine 2-(1-methyl-1H-indazol-5-yl)morpholine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13908447
InChI: InChI=1S/C12H15N3O/c1-15-11-3-2-9(6-10(11)7-14-15)12-8-13-4-5-16-12/h2-3,6-7,12-13H,4-5,8H2,1H3
SMILES:
Molecular Formula: C12H15N3O
Molecular Weight: 217.27 g/mol

2-(1-methyl-1H-indazol-5-yl)morpholine

CAS No.:

Cat. No.: VC13908447

Molecular Formula: C12H15N3O

Molecular Weight: 217.27 g/mol

* For research use only. Not for human or veterinary use.

2-(1-methyl-1H-indazol-5-yl)morpholine -

Specification

Molecular Formula C12H15N3O
Molecular Weight 217.27 g/mol
IUPAC Name 2-(1-methylindazol-5-yl)morpholine
Standard InChI InChI=1S/C12H15N3O/c1-15-11-3-2-9(6-10(11)7-14-15)12-8-13-4-5-16-12/h2-3,6-7,12-13H,4-5,8H2,1H3
Standard InChI Key GILSXHFSZABYRY-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=C(C=C2)C3CNCCO3)C=N1

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a 1-methylindazole core linked to a morpholine ring at the 5-position. Indazole, a bicyclic structure with two adjacent nitrogen atoms, adopts a planar conformation, while the morpholine moiety introduces a six-membered ring containing one oxygen and one nitrogen atom. This hybrid structure enhances both solubility and binding affinity to biological targets .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC12H15N3O\text{C}_{12}\text{H}_{15}\text{N}_{3}\text{O}
Molecular Weight217.27 g/mol
IUPAC Name2-(1-methylindazol-5-yl)morpholine
SMILESCN1C2=C(C=C(C=C2)C3CNCCO3)C=N1
Canonical InChI KeyGILSXHFSZABYRY-UHFFFAOYSA-N

Synthesis and Optimization

Synthetic Routes

The synthesis of 2-(1-methyl-1H-indazol-5-yl)morpholine typically involves multi-step reactions:

  • Indazole Core Formation: Cyclization of 2-methylbenzonitrile with hydrazine hydrate under acidic conditions yields 1-methylindazole.

  • Functionalization at C5: Electrophilic substitution or cross-coupling reactions introduce substituents at the 5-position. For example, Suzuki-Miyaura coupling with a boronic acid derivative of morpholine enables direct attachment .

  • Morpholine Integration: Nucleophilic aromatic substitution or palladium-catalyzed coupling links the indazole to morpholine .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
Indazole cyclizationHydrazine hydrate, Cu(OAc)₂, DMSO, 100°C75–85
Suzuki couplingMorpholine boronic ester, Pd(dppf)Cl₂, Cs₂CO₃, dioxane/H₂O60–70

Mechanism of Action and Biological Activity

Kinase Inhibition

Structural analogs, such as imidazo[1,2-b]pyridazine-morpholine hybrids, exhibit potent inhibition of transforming growth factor-β-activated kinase 1 (TAK1), a key regulator of NF-κB and MAPK signaling pathways . Molecular docking studies suggest that the morpholine oxygen forms hydrogen bonds with conserved lysine residues (e.g., Lys-63) in the ATP-binding pocket, while the indazole moiety engages in hydrophobic interactions with adjacent residues (Cys-174, Gly-45) .

Antiproliferative Effects

In vitro studies on related indazole derivatives demonstrate dose-dependent inhibition of cancer cell proliferation (IC₅₀ = 0.23–1.15 μM) . For instance, compound 2f (a pyridyl-indazole analog) suppresses 4T1 breast cancer cells by inducing mitochondrial apoptosis via ROS generation and caspase-3 activation .

Therapeutic Applications

Oncology

TAK1 inhibitors are under investigation for multiple myeloma (MM) due to the kinase's role in promoting cell survival and drug resistance . Preclinical models show that morpholine-indazole hybrids reduce tumor growth by 60–80% in xenograft assays without significant toxicity .

Neurological Disorders

Future Directions

Structural Optimization

  • SAR Studies: Modifying the morpholine ring (e.g., introducing methyl groups) enhances kinase selectivity and metabolic stability .

  • Prodrug Design: Esterification of the morpholine nitrogen could improve oral bioavailability .

Target Expansion

Beyond TAK1, this compound may inhibit PI3K/Akt/mTOR pathways, as seen in pictilisib (a related morpholine-sulfonamide) .

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